molecular formula C7H10O4 B1195511 (1S,4S)-4-hydroxy-3-oxocyclohexane-1-carboxylic acid

(1S,4S)-4-hydroxy-3-oxocyclohexane-1-carboxylic acid

Cat. No. B1195511
M. Wt: 158.15 g/mol
InChI Key: BYPXGAVDTZXOLE-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,4S)-4-hydroxy-3-oxocyclohexane-1-carboxylic acid is a 4-oxo monocarboxylic acid, a 5-hydroxy monocarboxylic acid and a secondary alpha-hydroxy ketone. It derives from a cyclohexanecarboxylic acid. It is a conjugate acid of a (1S,4S)-4-hydroxy-3-oxocyclohexane-1-carboxylate.

Scientific Research Applications

Stereochemistry and Reaction Mechanisms

  • Bromination and Epoxydation Studies : Research by Bellucci et al. (1972) investigated the bromination of 3-cyclohexene-1-carboxylic acid and the epoxydation of methyl 3-cyclohexene-1-carboxylate, providing insights into stereochemical outcomes of these reactions (Bellucci, Marioni, & Marsili, 1972).
  • Analysis of Multiplanar Cyclohexane Rings : Desai et al. (1938) conducted studies on the bromination of 1-carboxy-4-methylcyclohexane-1-acetic acid, which led to the formation of hydroxy acids upon heating with aqueous sodium carbonate (Desai, Hunter, & Saharia, 1938).

Synthesis and Functionalization

  • Ring-Closing Metathesis-Based Synthesis : A study by Cong and Yao (2006) showcased the diastereoselective synthesis of a cyclohexene skeleton using L-serine, demonstrating an innovative approach in organic synthesis (Cong & Yao, 2006).
  • Synthesis of 1-Amino-4-Hydroxycyclohexane-1-Carboxylic Acids : Avenoza et al. (1999) explored the synthesis of constrained hydroxy-α-amino acids, contributing to the development of new amino acid derivatives (Avenoza, Cativiela, Fernández-Recio, & Peregrina, 1999).

Catalysis and Reaction Dynamics

  • Catalysis by Ionised Carboxy-Group : Kirby and Meyer (1972) investigated the role of the carboxy-group in the hydrolysis of enol esters and ketonisation of enols, providing a deeper understanding of intramolecular catalysis (Kirby & Meyer, 1972).

Environmental and Biological Studies

  • Environmental Exposure to Plasticizers : Silva et al. (2013) studied the exposure to 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), highlighting the importance of monitoring environmental pollutants (Silva, Jia, Samandar, Preau, & Calafat, 2013).

Miscellaneous Applications

  • Preparation of Herbicides : A study by Liepa et al. (1989) focused on the synthesis of certain cyclohexene derivatives for use as herbicides, showcasing the compound's utility in agricultural chemistry (Liepa, Wilkie, & Winzenberg, 1989).

properties

Product Name

(1S,4S)-4-hydroxy-3-oxocyclohexane-1-carboxylic acid

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(1S,4S)-4-hydroxy-3-oxocyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H10O4/c8-5-2-1-4(7(10)11)3-6(5)9/h4-5,8H,1-3H2,(H,10,11)/t4-,5-/m0/s1

InChI Key

BYPXGAVDTZXOLE-WHFBIAKZSA-N

Isomeric SMILES

C1C[C@@H](C(=O)C[C@H]1C(=O)O)O

Canonical SMILES

C1CC(C(=O)CC1C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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